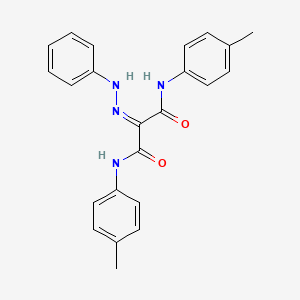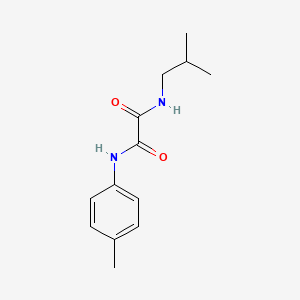
N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide, commonly referred to as BMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMM is a hydrazone derivative of malonamide that has shown promising results in biological and chemical studies.
作用机制
The mechanism of action of BMM is not fully understood. However, it is believed that BMM exhibits its anti-cancer properties by inducing apoptosis in cancer cells. BMM has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. BMM also inhibits the activity of proteasome, which is responsible for the degradation of proteins in cells.
Biochemical and Physiological Effects
BMM has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BMM inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMM has also been shown to inhibit the activity of proteasome, leading to the accumulation of misfolded proteins in cells. In addition, BMM has been shown to exhibit excellent chelating properties, making it an effective agent for the removal of heavy metals from contaminated water.
实验室实验的优点和局限性
BMM has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions can be easily optimized to improve the yield. BMM is also stable under normal laboratory conditions, making it suitable for long-term storage. However, BMM has some limitations for lab experiments. It is toxic and requires careful handling. Moreover, BMM is not very soluble in water, which can limit its use in aqueous solutions.
未来方向
The potential applications of BMM in scientific research are vast. Future studies should focus on exploring the anti-cancer properties of BMM in vivo. Additionally, BMM can be further modified to improve its solubility and reduce its toxicity. The use of BMM as a fluorescent probe for the detection of metal ions should also be explored further. Finally, BMM can be used as a chelating agent for the removal of heavy metals from contaminated soil, which can have significant environmental benefits.
Conclusion
In conclusion, BMM is a promising chemical compound that has shown potential applications in various scientific research areas. The synthesis of BMM is relatively simple, and it exhibits excellent anti-cancer properties, making it a potential candidate for cancer therapy. BMM can also be used as a chelating agent for the removal of heavy metals from contaminated water and soil. Future studies should focus on exploring the full potential of BMM in scientific research.
合成方法
The synthesis of BMM involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and malonamide in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of BMM. The yield of BMM can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
BMM has been extensively studied for its potential applications in various scientific research areas. It has been shown to exhibit excellent anti-cancer properties by inhibiting the growth of cancer cells. BMM has also been used as a chelating agent for the removal of heavy metals from contaminated water. Additionally, BMM has been explored for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-8-12-18(13-9-16)24-22(28)21(27-26-20-6-4-3-5-7-20)23(29)25-19-14-10-17(2)11-15-19/h3-15,26H,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOFUIPXABOKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
![N-(3-methoxybenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B4998987.png)
![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)

![2-methoxy-4-((1E)-3-{4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1-propen-1-yl)phenol](/img/structure/B4999035.png)
![2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol](/img/structure/B4999044.png)
![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)